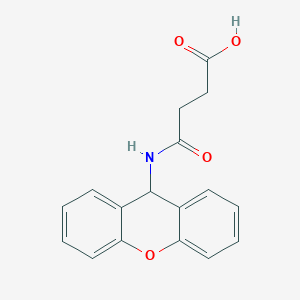
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- is a complex organic compound with the molecular formula C17H14O4 This compound is characterized by the presence of a butanoic acid backbone with an oxo group at the fourth position and a 9H-xanthen-9-ylamino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- typically involves the reaction of 9H-xanthene-9-amine with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- involves its interaction with specific molecular targets and pathways. The compound’s oxo and amino groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(9H-xanthen-2-yl)butanoic acid
- 4-Oxo-4-(9H-purin-6-ylamino)butanoic acid
- 4-Oxo-4-(10H-phenothiazin-2-yl)butanoic acid
Uniqueness
Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- is unique due to its specific structural features, such as the presence of the 9H-xanthen-9-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
105251-69-2 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
InChI |
InChI=1S/C17H15NO4/c19-15(9-10-16(20)21)18-17-11-5-1-3-7-13(11)22-14-8-4-2-6-12(14)17/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
FHJJNOIABKBYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















